molecular formula C6H2ClF3 B3351701 1-Chloro-2,3,6-trifluorobenzene CAS No. 39153-73-6

1-Chloro-2,3,6-trifluorobenzene

Cat. No.: B3351701
CAS No.: 39153-73-6
M. Wt: 166.53 g/mol
InChI Key: LAHJDOYPEPWPFT-UHFFFAOYSA-N
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Description

1-Chloro-2,3,6-trifluorobenzene is an organic compound with the molecular formula C6H2ClF3. It is a chlorinated and fluorinated derivative of benzene, characterized by the presence of one chlorine atom and three fluorine atoms attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,6-trifluorobenzene can be synthesized through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For instance, the compound can be prepared by reacting 1,2,3-trichlorobenzene with a fluorinating agent under controlled conditions . Another method involves the use of diazonium salts derived from 2,4-difluoroaniline, which are then thermally decomposed to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,6-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form fluorinated benzene derivatives.

    Oxidation Reactions: Oxidative processes can lead to the formation of more complex fluorinated aromatic compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions include various fluorinated and chlorinated benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

1-Chloro-2,3,6-trifluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,3,6-trifluorobenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound can participate in electron transfer reactions, leading to the formation of reactive intermediates that can further react to form a wide range of products .

Comparison with Similar Compounds

  • 1,2,4-Trifluorobenzene
  • 1,3,5-Trifluorobenzene
  • 1-Chloro-2,4,6-trifluorobenzene
  • 1-Bromo-2,4,6-trifluorobenzene

Comparison: 1-Chloro-2,3,6-trifluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct reactivity and chemical properties compared to other trifluorobenzene derivatives. For example, the presence of chlorine in the ortho position relative to two fluorine atoms can influence the compound’s reactivity in substitution and reduction reactions .

Properties

IUPAC Name

2-chloro-1,3,4-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHJDOYPEPWPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192396
Record name Benzene, 2-chloro-1,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39153-73-6
Record name Benzene, 2-chloro-1,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039153736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-chloro-1,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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